![molecular formula C8H8ClN3 B6148322 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine CAS No. 167371-39-3](/img/no-structure.png)

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

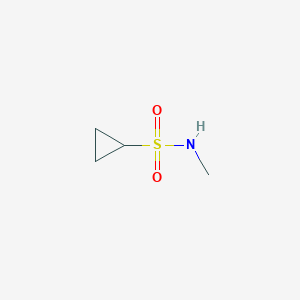

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular formula of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is C8H8ClN3 . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides, because the pyrimidine ring is reduced in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Physical And Chemical Properties Analysis

The molecular weight of 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine is 181.62222 . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .作用机制

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .

安全和危害

未来方向

Pyrazolo[1,5-a]pyrimidines are a privileged scaffold for combinatorial library design and drug discovery because of their great synthetic versatility . This allows structural modifications throughout its periphery. The pyrazolo[1,5-a]pyrimidines synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-ethyl-1H-pyrazole-3-carbonyl chloride. This intermediate is then reacted with 2-amino-4-chloropyrimidine to form the final product, 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine.", "Starting Materials": ["5-ethyl-1H-pyrazole-3-carboxylic acid", "thionyl chloride", "2-amino-4-chloropyrimidine"], "Reaction": ["Step 1: React 5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form 5-ethyl-1H-pyrazole-3-carbonyl chloride.", "Step 2: React 5-ethyl-1H-pyrazole-3-carbonyl chloride with 2-amino-4-chloropyrimidine to form 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine."] } | |

CAS 编号 |

167371-39-3 |

产品名称 |

7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine |

分子式 |

C8H8ClN3 |

分子量 |

181.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。